Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereochemically defined (3S,4R) configuration, a 4-fluorophenyl substituent at the pyrrolidine C4 position, and a methyl ester group at C2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally related to intermediates in the synthesis of antidepressants like paroxetine, which share the 4-fluorophenyl motif but differ in ring size (piperidine vs. pyrrolidine) .
Properties
IUPAC Name |
methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPNZFQTGORIKF-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes such as distillation or crystallization. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Mechanistic Notes :
-
The ester group’s hydrolysis is facilitated by the electron-withdrawing effect of the fluorine substituent, which polarizes the carbonyl group.
-
The stereochemistry at C3 and C4 remains intact during hydrolysis, as confirmed by chiral HPLC .
Amidation and Peptide Coupling
The carboxylic acid derivative (post-hydrolysis) participates in amidation reactions, enabling the synthesis of peptidomimetics or prodrugs.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt-mediated coupling | EDC, HOBt, DMF, rt, 24 h | Amide with benzylamine | 78% | |
| NHS ester formation | NHS, DCC, CH₂Cl₂, 0°C to rt | Activated NHS ester | 90% |
Key Applications :
-
The NHS ester is used to conjugate the compound to biomolecules for targeted drug delivery.
-
Amidation retains stereochemical integrity, critical for receptor-binding studies .
Reductive Amination and Alkylation
The pyrrolidine nitrogen undergoes alkylation or reductive amination, modifying its basicity and pharmacological profile.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, AcOH, 24 h | N-Methyl derivative | 65% | |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylated intermediate for nucleophilic substitution | 95% |
Stereochemical Impact :
-
Alkylation at the nitrogen preserves the (3S,4R) configuration, as confirmed by X-ray crystallography .
-
Mesylation generates a leaving group for subsequent SN2 reactions .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group participates in EAS reactions, though fluorine’s electron-withdrawing nature directs substitution to specific positions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-4-fluorophenyl derivative | 45% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | 3-Bromo-4-fluorophenyl derivative | 50% |
Regioselectivity :
-
Nitration occurs meta to fluorine due to its -I and +M effects.
-
Bromination under Friedel-Crafts conditions is less efficient, requiring harsh reagents.
Hydrogenation and Ring Modification
The pyrrolidine ring can undergo hydrogenation to saturate the ring, altering conformational flexibility.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, 6 h | (3S,4R)-4-(4-Fluorophenyl)piperidine-3-carboxylate | 70% |
Applications :
Salt Formation and Solubility Modulation
The hydrochloride salt can be exchanged with other counterions to optimize solubility.
| Reaction | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| Anion exchange | K₂CO₃, H₂O/EtOAc | Free base | Lipophilic | |
| Citrate formation | Citric acid, EtOH | Citrate salt | Hydrophilic |
Physicochemical Impact :
-
The free base exhibits improved membrane permeability, while citrate salts enhance aqueous solubility for IV formulations .
Degradation Pathways
Under accelerated stability testing, the compound undergoes hydrolysis (ester) and oxidative degradation.
| Condition | Degradation Pathway | Major Degradant | Source |
|---|---|---|---|
| Acidic (pH 1.2, 40°C) | Ester hydrolysis | Carboxylic acid | |
| Oxidative (H₂O₂, 50°C) | Fluorophenyl ring oxidation | Epoxide intermediate |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14FNO2
- Molecular Weight : 209.22 g/mol
- CAS Number : 1047651-77-3
- IUPAC Name : Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
The compound features a pyrrolidine ring substituted with a fluorophenyl group, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.
Medicinal Chemistry Applications
Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride has been studied for its potential as a pharmacological agent. Its structural characteristics suggest several therapeutic avenues:
- Anticancer Activity : Research indicates that compounds containing pyrrolidine rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Pyrrolidine derivatives are known to influence dopamine and serotonin receptors, which are critical in conditions such as depression and schizophrenia .
Synthesis of Novel Compounds
The synthesis of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride can serve as a precursor for generating various biologically active molecules:
- Multicomponent Reactions : The compound can be utilized in multicomponent reactions to synthesize complex heterocycles. Such reactions often lead to the formation of novel pyrrole derivatives with enhanced biological activities .
- Functionalization Studies : The introduction of different substituents on the pyrrolidine framework can yield derivatives with tailored pharmacological properties. Studies focusing on the functionalization of the pyrrolidine ring have demonstrated the ability to modulate activity against specific biological targets .
Case Studies and Research Findings
Several studies have explored the applications of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride:
Mechanism of Action
The mechanism of action of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Stereochemical Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituent(s) | Stereochemistry | Molecular Weight (g/mol) | Key Data/Applications | Evidence ID |
|---|---|---|---|---|---|
| Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride | 4-fluorophenyl, methyl ester | (3S,4R) | 275.71 (free base: 239.27) | Target compound; potential CNS activity | [7, 15] |
| Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride | 4-chlorophenyl | (3R,4S) | 276.16 | Higher lipophilicity (Cl vs. F) | [6] |
| Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | CF3 | (3S,4S) | 243.65 (free base) | Enhanced metabolic stability | [7, 13] |
| (±)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride | 4-methylphenyl | (±)-trans | 267.76 | Reduced aromatic interaction potential | [18] |
| (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | 2,5-dichlorophenyl | (3R,4S) | 292.59 | Increased steric hindrance | [3] |
| N-Desmethyl Paroxol Hydrochloride (piperidine analog) | 4-fluorophenyl, piperidine | (3S,4R) | 327.23 | Paroxetine metabolite; CNS activity | [15] |
Key Observations:
Substituent Effects: Halogen Substitution: Replacing fluorine with chlorine (e.g., ) increases molecular weight and lipophilicity (Cl logP ~2.0 vs. Trifluoromethyl (CF3): The CF3 group () introduces strong electron-withdrawing effects and hydrophobicity, improving metabolic resistance but possibly reducing solubility . Positional Isomerism: The 2-fluorophenyl analog () may exhibit steric hindrance compared to the 4-fluorophenyl target compound, impacting receptor binding .
Stereochemistry :
- The (3S,4R) configuration is critical for activity in paroxetine-related compounds (). Diastereomers (e.g., (3R,4S) in ) or racemic mixtures () often show reduced efficacy or off-target effects .
Ring Size :
- Piperidine analogs (e.g., N-Desmethyl Paroxol, ) have a six-membered ring, offering conformational flexibility compared to the five-membered pyrrolidine core, which may influence receptor selectivity .
Physicochemical Properties
- Hydrochloride Salts : All compounds listed are hydrochloride salts, enhancing aqueous solubility (e.g., Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl, ) .
Biological Activity
Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Molecular Formula : CHFNO
- CAS Number : 939758-13-1
- Molecular Weight : 223.24 g/mol
- Purity : ≥ 97%
- Physical Form : Colorless liquid
- Boiling Point : 369.8ºC
- Flash Point : 177.4ºC
The compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and enzymes. Notably, it has been shown to influence the glutamatergic system, particularly NMDA receptors, which are critical in processes such as synaptic plasticity and memory function. The presence of the fluorine atom in the phenyl group enhances binding affinity and selectivity for these receptors, which can be pivotal in the development of neuroprotective agents.
Structure-Activity Relationship (SAR)
A detailed SAR study indicates that modifications on the pyrrolidine ring and the phenyl substituent can significantly affect the compound's biological activity:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring increases binding affinity to NMDA receptors compared to other halogen substitutions.
- Methyl Group Influence : The methyl ester moiety plays a crucial role in enhancing lipophilicity, facilitating better cell membrane penetration and bioavailability.
Neuropharmacological Effects
Research has indicated that this compound possesses neuroprotective properties. It has been shown to:
- Inhibit excitotoxicity associated with overactivation of NMDA receptors.
- Reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.
Anticancer Activity
The compound has also demonstrated anticancer potential in various studies:
- Case Study : In vitro studies revealed that it enhances the cytotoxic effects of established chemotherapeutics like sorafenib against cancer cell lines by modulating apoptotic pathways .
- Mechanism : The compound acts as a full antagonist at specific glutamate receptor subtypes, which may contribute to its ability to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of NMDA receptor-mediated excitotoxicity | |
| Anticancer | Enhanced cytotoxicity with sorafenib | |
| Apoptosis Induction | Increased apoptosis in cancer cells |
Detailed Research Findings
- A study reported that this compound showed a Ki value of 0.87 μM for GluK3 receptors, indicating high affinity and selectivity compared to other glutamate receptor subtypes .
- Another investigation highlighted its role in modulating the IKKb pathway, which is crucial for NF-kB activation in cancer cells, suggesting a dual role in both neuroprotection and anticancer efficacy .
Q & A
Basic: What are the standard synthetic routes for preparing Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride?
The synthesis typically involves multi-step processes:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amino esters or aldehydes) under acidic or basic conditions to establish the stereospecific (3S,4R) configuration .
Introduction of the 4-Fluorophenyl Group : Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorophenyl boronic acids .
Esterification : Methyl ester formation via reaction with methyl chloride or methanol under catalytic acidic conditions .
Salt Formation : Treatment with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .
Key Considerations : Chiral resolution (e.g., chiral HPLC) ensures enantiomeric purity, while reaction conditions (temperature, solvent polarity) optimize yield .
Basic: How is the stereochemistry and structural integrity of this compound validated?
Methodological approaches include:
- X-ray Crystallography : Resolves absolute configuration (e.g., (3S,4R) conformation) and hydrogen-bonding networks critical for stability .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 4-fluorophenyl orientation) and ester connectivity .
- Chiral HPLC : Verifies enantiomeric excess (>98%) using columns like Chiralpak AD-H .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H] = 284.3 amu) and absence of impurities .
Basic: What factors influence the solubility and stability of this hydrochloride salt?
- Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at 25°C) due to ionic interactions, critical for in vitro assays .
- Stability :
Advanced: How does stereochemistry (3S,4R) affect biological activity compared to other diastereomers?
- Receptor Binding : The (3S,4R) configuration aligns with chiral pockets in enzymes (e.g., dopamine D receptors), enhancing binding affinity by ~20% compared to (3R,4S) isomers .
- Metabolic Stability : Methyl ester orientation reduces susceptibility to esterase hydrolysis, prolonging half-life in hepatic microsomes .
Experimental Design : Comparative assays (IC, K) using enantiopure analogs and molecular docking simulations quantify stereochemical effects .
Advanced: What receptor interaction studies are relevant for this compound in neurological research?
- Targets : Preliminary data suggest affinity for:
- Mechanistic Insights : Radioligand binding assays (e.g., H-paroxetine displacement) and patch-clamp electrophysiology validate functional activity .
Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?
Case Example : Discrepancies in IC values between 4-fluorophenyl vs. 2-fluorophenyl analogs (e.g., 150 nM vs. 420 nM):
Structural Analysis : Compare X-ray/NMR data to identify steric clashes or conformational flexibility .
Computational Modeling : Molecular dynamics simulations reveal substituent effects on binding pocket occupancy .
In Vitro Profiling : Test analogs under standardized conditions (pH, temperature) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
